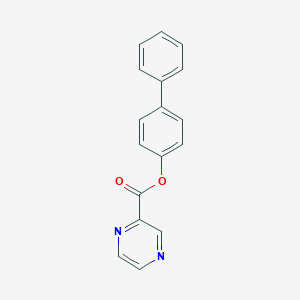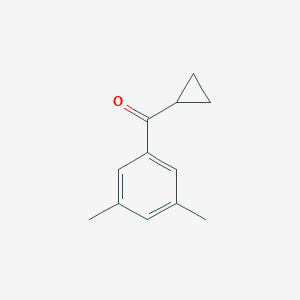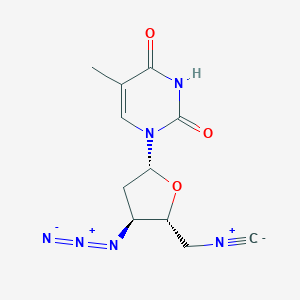
3'-Azido-5'-isocyano-3',5'-dideoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Azido-5'-isocyano-3',5'-dideoxythymidine (AZT) is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1960s as a potential anticancer agent, but its antiviral activity was discovered in the 1980s during the HIV/AIDS epidemic. Since then, AZT has been used as a first-line therapy for HIV/AIDS and has saved countless lives. In
Applications De Recherche Scientifique
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been widely studied for its antiviral activity against HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-3',5'-dideoxythymidine is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C, and as a potential anticancer agent.
Mécanisme D'action
3'-Azido-5'-isocyano-3',5'-dideoxythymidine is a nucleoside analog that is incorporated into the growing viral DNA chain by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA chain. This ultimately leads to the inhibition of viral replication and the reduction of viral load in the body.
Effets Biochimiques Et Physiologiques
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce viral load in HIV/AIDS patients, improve immune function, and reduce the incidence of opportunistic infections. However, it can also have negative effects on the body, such as bone marrow suppression, which can lead to anemia and other blood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. For example, it can be toxic to cells at high concentrations, and it can be difficult to determine the optimal concentration for a given experiment.
Orientations Futures
There are a number of future directions for 3'-Azido-5'-isocyano-3',5'-dideoxythymidine research. One area of interest is the development of new analogs with improved antiviral activity and reduced toxicity. Another area of interest is the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine in combination with other antiviral agents to improve its efficacy and reduce the risk of drug resistance. Additionally, there is interest in the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine as a potential anticancer agent, as well as its potential use in the treatment of other viral infections.
Méthodes De Synthèse
3'-Azido-5'-isocyano-3',5'-dideoxythymidine can be synthesized through a multistep process starting from thymidine. The first step involves the conversion of thymidine to 3'-azido-3'-deoxythymidine (3'-Azido-5'-isocyano-3',5'-dideoxythymidine-TP) using sodium azide and trifluoroacetic acid. This intermediate is then reacted with cyanogen bromide to form 3'-azido-5'-cyanodeoxythymidine (ACV), which is then converted to 3'-Azido-5'-isocyano-3',5'-dideoxythymidine by reaction with isocyanate.
Propriétés
Numéro CAS |
132101-32-7 |
|---|---|
Nom du produit |
3'-Azido-5'-isocyano-3',5'-dideoxythymidine |
Formule moléculaire |
C11H12N6O3 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N6O3/c1-6-5-17(11(19)14-10(6)18)9-3-7(15-16-12)8(20-9)4-13-2/h5,7-9H,3-4H2,1H3,(H,14,18,19)/t7-,8+,9+/m0/s1 |
Clé InChI |
NRUVIUMKFMNFFI-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-] |
Synonymes |
3'-azido-5'-isocyano-3',5'-dideoxythymidine 3-AIDDT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



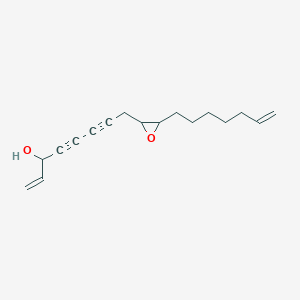
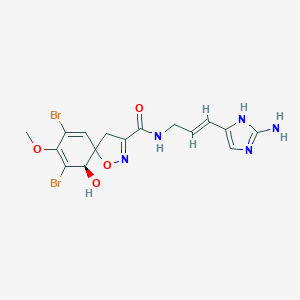
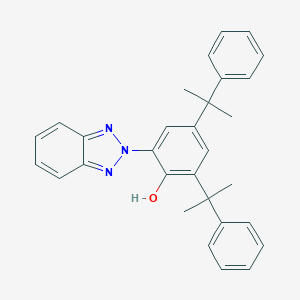
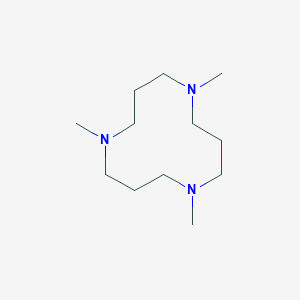
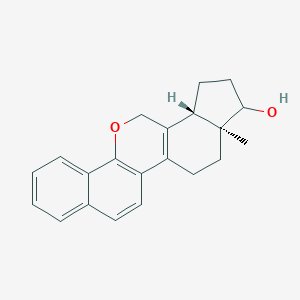
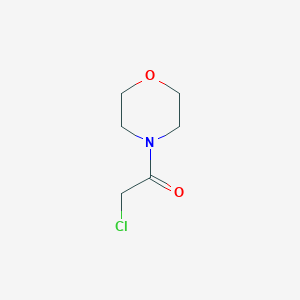
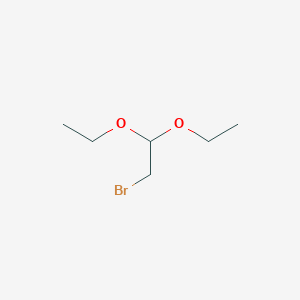
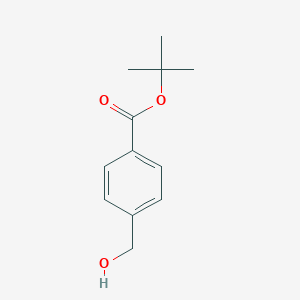
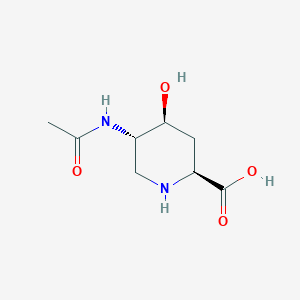
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
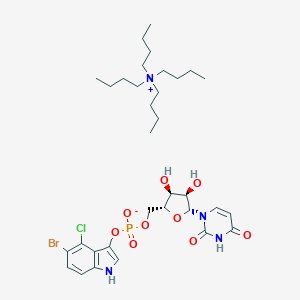
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
